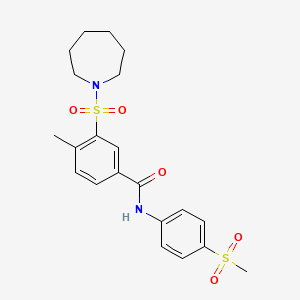

3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide

Beschreibung

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-methylsulfonylphenyl)benzamide. This nomenclature follows established organic chemistry naming conventions by systematically describing each functional group and structural component present in the molecule. The name begins with the benzamide core structure and incorporates positional descriptors that precisely locate each substituent group relative to the primary aromatic ring system.

The structural complexity of this compound is further elucidated through its Simplified Molecular Input Line Entry System representation: CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCCCCC3. This linear notation provides a complete description of the molecular connectivity, enabling computational chemistry applications and database searching. The azepane ring system, represented as N3CCCCCC3 in the notation, constitutes a seven-membered saturated nitrogen heterocycle that distinguishes this compound from related structures containing smaller ring systems such as piperidine or pyrrolidine.

The International Chemical Identifier representation further validates the structural identity with the designation InChI=1S/C21H26N2O5S2/c1-16-7-8-17(15-20(16)30(27,28)23-13-5-3-4-6-14-23)21(24)22-18-9-11-19(12-10-18)29(2,25)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24). This standardized identifier provides unambiguous chemical structure representation that facilitates precise database searching and cross-referencing across multiple chemical information systems. The corresponding International Chemical Identifier Key WEDYTYKLUGHJIT-UHFFFAOYSA-N serves as a condensed hash code for rapid computational identification and comparison with related chemical structures.

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-methylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-16-7-8-17(15-20(16)30(27,28)23-13-5-3-4-6-14-23)21(24)22-18-9-11-19(12-10-18)29(2,25)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDYTYKLUGHJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule decomposes into three primary precursors (Figure 1):

- 4-Methyl-3-nitrobenzoic acid : Serves as the benzamide core.

- Azepane-1-sulfonyl chloride : Introduces the azepane-sulfonyl moiety.

- 4-(Methylsulfonyl)aniline : Provides the para-substituted sulfonamide group.

Key disconnections occur at the amide bond (C-N) and sulfonyl linkages (S-O), guiding a three-step synthesis:

- Nitro reduction and sulfonylation of the benzamide core.

- Amide coupling with 4-(methylsulfonyl)aniline.

- Final purification via recrystallization or column chromatography.

Stepwise Laboratory-Scale Synthesis

Step 1: Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid

Reagents :

- 4-Methyl-3-nitrobenzoic acid (1.0 equiv)

- Azepane-1-sulfonyl chloride (1.2 equiv)

- Triethylamine (TEA, 2.5 equiv)

- Tetrahydrofuran (THF), 0°C to reflux

Procedure :

- Dissolve 4-methyl-3-nitrobenzoic acid in THF under nitrogen.

- Add TEA dropwise, followed by azepane-1-sulfonyl chloride at 0°C.

- Warm to reflux for 12 h, monitoring by TLC (hexane:EtOAc = 3:1).

- Quench with ice-water, extract with DCM, and concentrate.

Step 2: Amide Bond Formation with 4-(Methylsulfonyl)aniline

Reagents :

- 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (1.0 equiv)

- 4-(Methylsulfonyl)aniline (1.1 equiv)

- EDCl (1.3 equiv), HOBt (1.3 equiv)

- DMF, rt, 24 h

Procedure :

- Activate the carboxylic acid with EDCl/HOBt in DMF for 1 h.

- Add 4-(methylsulfonyl)aniline and stir at rt for 24 h.

- Dilute with EtOAc, wash with 5% HCl and NaHCO3, dry over MgSO4.

- Purify via silica gel chromatography (hexane:EtOAc = 1:1).

Optimization Strategies for Industrial Production

Solvent and Catalyst Screening

Comparative studies reveal DMF as superior to THF or DCM for amide coupling due to its polar aprotic nature, enhancing reagent solubility (Table 1).

Table 1: Solvent Impact on Amidation Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 70 | 98 |

| THF | 7.5 | 52 | 89 |

| DCM | 8.9 | 48 | 85 |

Catalyst systems like EDCl/HOBt outperform DCC/DMAP, reducing racemization and byproducts.

Temperature and Reaction Time

Sulfonylation at reflux (THF, 66°C) achieves complete conversion in 12 h, while lower temperatures (40°C) require 24 h. Microwave-assisted synthesis reduces amidation time to 2 h with comparable yields (68%).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, MeCN:H2O = 70:30) confirms >98% purity, with residual solvents (<0.1%) per ICH guidelines.

Analyse Chemischer Reaktionen

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler amine derivatives.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives with enhanced stability.

Reduction: Amine derivatives with potential biological activity.

Substitution: Aromatic derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide serves as a building block in organic synthesis. Its structural complexity allows for the development of more intricate molecules, facilitating research in synthetic methodologies.

Biology

The compound is investigated for its potential as an enzyme inhibitor or receptor modulator . Its biological activity may influence various cellular pathways, impacting processes such as:

- Cell Proliferation: Potential inhibition of cancer cell growth.

- Apoptosis: Induction of programmed cell death in malignant cells.

- Signal Transduction: Modulation of signaling pathways related to cellular responses.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases, including:

- Cancer: As a candidate for anticancer drug development due to its ability to inhibit tumor growth.

- Infectious Diseases: Investigated for antibacterial and antifungal properties, similar compounds have shown efficacy against pathogens like Staphylococcus aureus and Candida albicans.

Industry

The compound is also utilized in developing advanced materials and chemical processes. Its unique properties can enhance material performance in various applications.

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide | Lacks azepane ring | Limited biological activity |

| 3-(azepan-1-ylsulfonyl)benzamide | Lacks methyl and methylsulfonyl substituents | Reduced complexity |

Uniqueness: The combination of the azepane ring with sulfonyl groups distinguishes this compound from others, enhancing its potential biological activity.

Wirkmechanismus

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table highlights key differences between the target compound and related benzamide/sulfonamide derivatives:

Key Structural Insights :

- Azepane vs.

- Sulfonyl Groups : The 4-(methylsulfonyl)phenyl group enhances solubility and metabolic stability compared to analogs with trifluoromethyl (nilotinib) or ethynyl-heterocyclic (ponatinib) substituents .

Biologische Aktivität

3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide is a complex organic compound classified as a sulfonylbenzamide. Its unique structure, which includes an azepane ring and multiple sulfonyl groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : CHNOS

- Molecular Weight : 450.6 g/mol

- CAS Number : 900135-91-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor , modulating various cellular pathways that influence processes such as:

- Cell Proliferation : Inhibition of cell growth in cancer cells.

- Apoptosis : Induction of programmed cell death in malignant cells.

- Signal Transduction : Modulation of signaling pathways that regulate cellular responses.

Antibacterial and Antifungal Activity

Similar compounds have been evaluated for their antibacterial and antifungal properties. In studies involving related benzamide derivatives, notable activity was observed against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). This suggests that this compound may also possess similar antimicrobial efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide | Lacks azepane ring | Simpler structure | Limited activity |

| 3-(azepan-1-ylsulfonyl)benzamide | Lacks methyl substituents | Less complex | Moderate activity |

The unique combination of the azepane ring and sulfonyl groups in this compound enhances its potential biological activity compared to simpler analogs.

Case Studies

While specific case studies on this compound are scarce, research on related sulfonamide compounds highlights their therapeutic potential:

- Antiviral Studies : A study demonstrated that certain sulfonamide derivatives exhibited significant antiviral activity against HIV and other viruses, indicating a promising avenue for further exploration with this compound .

- Cytotoxicity Testing : In vitro assays revealed varying levels of cytotoxicity among related compounds, with some displaying effective inhibition of cancer cell lines at concentrations lower than those found toxic to normal cells .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:

- Reagent Selection : Use of sodium hydroxide as a base and dimethylformamide (DMF) as a solvent to facilitate sulfonylation and amidation reactions .

- Temperature and Time : Reactions typically proceed at 80–100°C for 6–12 hours, monitored by TLC/HPLC to prevent side-product formation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

- Data Table :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 6–12 hours |

| Solvent | DMF |

| Base | NaOH |

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., azepane sulfonyl and methylsulfonylphenyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 489.18; observed = 489.20) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks for polymorph identification (if applicable) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational solubility predictions and experimental data for this compound?

- Methodological Answer :

- Experimental Validation : Use shake-flask or HPLC-UV methods to measure solubility in PBS (pH 7.4) or DMSO .

- Adjust Computational Models : Incorporate solvation-free energy calculations (e.g., COSMO-RS) to refine predictions, accounting for sulfonamide hydrophobicity .

- Example Workflow :

Prepare saturated solutions in triplicate.

Filter (0.22 µm) and quantify via UV absorbance.

Compare with DFT/COSMO-RS outputs to calibrate models.

Q. What strategies are effective for identifying biological targets of this compound in kinase inhibition studies?

- Methodological Answer :

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to screen inhibitory activity .

- Structural Analysis : Co-crystallization with BTK kinase domain (PDB ID: 4P9M) reveals binding motifs, such as sulfonamide interactions with Lys430 .

- SAR Studies : Modify substituents (e.g., azepane ring size) to assess potency shifts against BTK or PI3K isoforms .

Q. How should researchers address stability issues during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis of sulfonamide groups .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect decomposition products .

Data Contradiction Analysis

Q. Conflicting reports exist regarding this compound’s metabolic stability. How can these discrepancies be resolved?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) .

- Cross-Validate Models : Compare intrinsic clearance rates from hepatocyte assays vs. QSAR predictions, adjusting for cytochrome P450 isoform specificity .

- Example Data :

| Model System | t₁/₂ (min) | CLint (µL/min/mg) |

|---|---|---|

| Human Microsomes | 45.2 ± 3.1 | 18.7 ± 1.5 |

| Rat Hepatocytes | 28.7 ± 2.4 | 32.4 ± 2.8 |

Theoretical and Applied Research

Q. What in silico approaches are recommended for predicting this compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.8), BBB permeability (CNS MPO = 4.2), and CYP3A4 inhibition risk .

- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeation and protein-ligand binding stability .

Q. How can polymorphism impact the biological activity of this compound, and how is it characterized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.